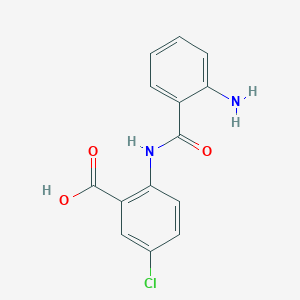

2-(2-Aminobenzamido)-5-chlorobenzoic acid

Description

General Context of Substituted Benzamide (B126) Scaffolds and their Significance in Chemical Biology and Medicinal Chemistry

Substituted benzamide scaffolds represent a cornerstone in modern medicinal chemistry and drug discovery, valued for their versatile biological activities and favorable pharmacological properties. researchgate.netacs.org These structures are recognized as "privileged" pharmacophores, meaning they can bind to a variety of biological targets, leading to a broad spectrum of therapeutic effects. nih.gov The inherent chemical stability of the benzamide core, combined with the synthetic accessibility that allows for diverse substitutions on the aromatic ring, has made it a foundational element in the development of numerous therapeutic agents. researchgate.netwalshmedicalmedia.com

Table 1: Selected Biological Activities of Substituted Benzamide Scaffolds

| Biological Activity | Therapeutic Target/Application Area | Reference(s) |

|---|---|---|

| Anticancer | Histone Deacetylase (HDAC) Inhibition, c-Met Kinase Inhibition, COX-2 Inhibition | researchgate.net, nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | walshmedicalmedia.com, researchgate.net |

| Antimicrobial | Antibacterial and Antifungal Agents | walshmedicalmedia.com, researchgate.net |

| Neurological | Psychiatry (e.g., Sulpiride), Anticonvulsant Agents | ontosight.ai, walshmedicalmedia.com |

| Analgesic | Pain Management | walshmedicalmedia.com |

| Antioxidant | Reduction of Oxidative Stress | researchgate.net |

Historical Perspective on Related Anthranilic Acid Derivatives and their Research Trajectories

The study of anthranilic acid (2-aminobenzoic acid) and its derivatives has a rich history intertwined with the development of synthetic chemistry and pharmaceuticals. researchgate.netwikipedia.org First isolated from the indigo (B80030) dye in the 1840s, anthranilic acid was soon recognized as a versatile and inexpensive starting material for a wide array of chemical syntheses. researchgate.netwikipedia.org Industrially, it became a key intermediate in the production of azo dyes and saccharin. wikipedia.orgijpsjournal.com Its esters found use in perfumery for their jasmine- and orange-like scents. wikipedia.orgijpsjournal.com

The medicinal chemistry trajectory of anthranilic acid derivatives gained significant momentum with the discovery of fenamates. wikipedia.org These N-arylanthranilic acids, which include drugs like mefenamic acid and flufenamic acid, were developed as a class of non-steroidal anti-inflammatory drugs (NSAIDs) possessing analgesic, anti-inflammatory, and antipyretic properties. wikipedia.orgsciepub.com This research established that the N-phenyl anthranilic acid structure is a key pharmacophore for these activities and that structural features, such as the 'NH' moiety and the ortho-position of the carboxylic acid group, are critical for biological function. ijpsjournal.comsciepub.com

Over the last few decades, the scope of research has expanded dramatically. Scientists have explored a vast library of anthranilic acid analogues, revealing a wide range of biological activities beyond inflammation. nih.govijpsjournal.com These derivatives have shown potential as anticancer, antiviral, antimicrobial, and insecticidal agents. nih.govijpsjournal.com More recent research has identified their roles as inducers of apoptosis, inhibitors of the hedgehog and mitogen-activated protein kinase (MAPK) signaling pathways, and modulators of P-glycoprotein to combat multidrug resistance in cancer. nih.gov The antiviral applications have focused on targets like the hepatitis C virus NS5B polymerase, and other derivatives are being investigated for neuroprotective properties. nih.gov

Rationale for Dedicated Academic Investigation of 2-(2-Aminobenzamido)-5-chlorobenzoic acid

The focused academic investigation of this compound is predicated on the principles of molecular hybridization, which involves combining two or more known pharmacophores to create a novel chemical entity with potentially enhanced or unique biological activities. This compound synergistically integrates the structural features of both the substituted benzamides (Section 1.1) and anthranilic acid derivatives (Section 1.2), making it a compelling candidate for biological screening and therapeutic development.

The molecule contains an anthranilic acid core, a scaffold renowned for its role in anti-inflammatory agents. sciepub.com This is linked via an amide bond to a second aminobenzoyl group, creating a more complex benzamide structure. This benzamide linkage is a key feature in many bioactive compounds, including potent HDAC inhibitors used in oncology. nih.gov The presence of this functionality suggests that this compound could be explored for anticancer properties. Furthermore, the broader class of benzamide derivatives is known to exhibit significant antimicrobial and anti-inflammatory activities. researchgate.netwalshmedicalmedia.com The chlorine atom at the 5-position of the benzoic acid ring is also a critical feature, as halogenation is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. Therefore, the dedicated study of this specific compound is rationalized by its potential to yield a novel agent with a unique pharmacological profile stemming from the combination of these well-established, biologically active structural motifs.

Scope and Objectives of the Comprehensive Academic Review

This comprehensive academic review aims to provide a thorough and focused analysis of the chemical compound this compound. The primary objective is to synthesize the current understanding of this molecule by situating it within the broader context of its constituent chemical scaffolds. The review will systematically explore the significance of substituted benzamides and anthranilic acid derivatives in medicinal chemistry, providing the necessary background to appreciate the rationale for the compound's design and investigation. The scope of this review is strictly limited to the academic and research-oriented aspects of the compound. It will not discuss clinical data, dosage, or specific safety profiles, adhering to a preclinical and scientific perspective. The ultimate goal is to present a clear, authoritative overview that highlights the scientific interest in this compound and provides a foundation for future research endeavors into its synthesis, characterization, and potential therapeutic applications.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Synonym(s) |

|---|---|

| This compound | - |

| Amisulpride | - |

| Anthranilic acid | 2-Aminobenzoic acid |

| Flufenamic acid | - |

| Mefenamic acid | - |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminobenzoyl)amino]-5-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUZTHHXEUFUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314774 | |

| Record name | 2-(2-Aminobenzamido)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40082-89-1 | |

| Record name | NSC288395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Aminobenzamido)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Selectivity in the Preparation of 2 2 Aminobenzamido 5 Chlorobenzoic Acid

Established and Emerging Synthetic Routes to the Core 2-(2-Aminobenzamido)-5-chlorobenzoic acid Structure

Established routes to similar aminobenzamide structures typically rely on classical condensation reactions, often involving the activation of a carboxylic acid group to facilitate its reaction with an amine.

The cornerstone of synthesizing this compound is the formation of the central amide bond. A primary and highly effective strategy involves the use of isatoic anhydride (B1165640), a cyclic derivative of 2-aminobenzoic acid. Isatoic anhydride serves as an activated and protected form of 2-aminobenzoic acid, which can react directly with a nucleophile.

In this context, 2-amino-5-chlorobenzoic acid would act as the amine nucleophile, attacking the carbonyl group of isatoic anhydride. This reaction typically proceeds under mild conditions and results in the ring-opening of the anhydride to form the desired N-acylated product. prepchem.comcore.ac.uknih.gov This method is advantageous as it can sometimes be performed as a "one-pot" synthesis from the parent anthranilic acid without the need to isolate the isatoic anhydride intermediate, thus simplifying the operational procedure. google.com

Alternative strategies involve the use of modern coupling reagents that activate the carboxylic acid group of one of the precursors. Reagents such as phosphonium (B103445) salts can be generated in situ from triphenylphosphine (B44618) and an N-chloroimide to create a highly reactive acyloxy-phosphonium species. nih.gov This activated intermediate then readily reacts with the amino group of the second precursor to form the amide bond in good to excellent yields at room temperature. nih.gov

Table 1: Key Amide Bond Formation Reactions

| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product |

|---|---|---|---|

| Isatoic Anhydride | 2-amino-5-chlorobenzoic acid | Heating in a suitable solvent | This compound |

The synthesis of the target molecule is fundamentally dependent on the availability and preparation of its key precursors. The two primary building blocks are 2-amino-5-chlorobenzoic acid and isatoic anhydride (derived from 2-aminobenzoic acid).

2-amino-5-chlorobenzoic acid: This precursor can be synthesized through several established routes.

Chlorination of Anthranilic Acid: A common laboratory method involves the direct chlorination of anthranilic acid (2-aminobenzoic acid). sigmaaldrich.com Reacting powdered anthranilic acid with sulfuryl chloride in an inert solvent like ether provides a route to 2-amino-5-chlorobenzoic acid. prepchem.comchemicalbook.com

Reduction of a Nitro-Precursor: An alternative high-yield method starts with 5-chloro-2-nitrobenzoic acid. chemicalbook.com This compound can be reduced to 2-amino-5-chlorobenzoic acid using various reducing agents, such as hydrogen gas with a Raney nickel catalyst, which can yield the product in high purity (e.g., 96% yield). chemicalbook.com Another approach uses zinc dust in an acidic medium. prepchem.com

Isatoic Anhydride: This crucial precursor is prepared from 2-aminobenzoic acid.

A solution of 2-aminobenzoic acid in a dry solvent like tetrahydrofuran (B95107) (THF) can be treated with triphosgene. prepchem.com This reaction efficiently yields the cyclic anhydride product. prepchem.com Similarly, di(trichloromethyl) carbonate can be used to convert o-aminobenzoic acid to isatoic anhydride via a reflux reaction. google.com

The synthesis of these precursors is a critical first step, and the purity of these materials directly impacts the yield and purity of the final this compound product.

Due to the presence of multiple reactive sites, protecting group chemistry is indispensable for the chemo-selective synthesis of this compound. utdallas.eduresearchgate.net The main challenge is to differentiate between the two amino groups and two carboxylic acid groups to ensure the correct amide linkage is formed.

Protecting the Amino Group: To prevent the amino group of the acylating partner (the 2-aminobenzoic acid moiety) from reacting, it can be temporarily masked. Often, the formation of isatoic anhydride itself serves as a form of protection, as the nitrogen is part of the N-carboxyanhydride ring. prepchem.com In other strategies, such as those using coupling agents, one of the amino groups would need to be protected. Common amine protecting groups include:

Amides: The amino group can be protected as an amide (e.g., using an acetyl group), which is less reactive than a free amine. utdallas.edu This strategy reduces the nucleophilicity of the nitrogen and can also provide steric hindrance to direct substitution to the para position if other reactions on the aromatic ring are intended. utdallas.edu

Carbamates: The tert-butoxycarbonyl (Boc) group is widely used for amine protection. researchgate.net It is stable under many reaction conditions but can be removed under acidic conditions. researchgate.netug.edu.pl

Sulfonamides: Groups like p-toluenesulfonyl (Tosyl) are known for their high stability, while others like nitrobenzenesulfonyl (Nosyl) are more easily cleaved. nih.gov

Protecting the Carboxylic Acid Group: To prevent the carboxylic acid of the amine partner (the 2-amino-5-chlorobenzoic acid moiety) from interfering, it can be protected, typically as an ester (e.g., a methyl or ethyl ester). The ester can then be hydrolyzed back to a carboxylic acid in the final step of the synthesis.

A strategic application would involve reacting an N-protected 2-aminobenzoyl chloride with a 2-amino-5-chlorobenzoic acid ester, followed by a dual deprotection step to yield the final product. The selection of orthogonal protecting groups—groups that can be removed under different conditions—is key to the success of such a multi-step synthesis. chemistryviews.orgub.edu

The molecular structure of this compound is achiral, meaning it does not have any stereocenters and cannot exist as different enantiomers or diastereomers. Therefore, stereoselective and enantioselective synthetic approaches are not applicable to the preparation of this specific compound. Such methods are only relevant for molecules containing chiral centers. elsevierpure.com

Novel and Sustainable Chemical Approaches to this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient and sustainable methods. For the synthesis of aminobenzamides, catalytic approaches are at the forefront of this evolution.

Transition-metal catalysis offers powerful and atom-economical alternatives to classical stoichiometric methods for amide bond formation. nih.gov These methods can create C-N bonds with high efficiency and selectivity.

Aminocarbonylation: This reaction involves the coupling of an aryl halide, an amine, and carbon monoxide (CO) in the presence of a transition metal catalyst, most commonly palladium. researchgate.net In a hypothetical synthesis of the target molecule, a palladium catalyst could be used to couple an appropriately functionalized aryl halide with an amine and CO to construct the amide linkage. This approach is valued for its use of readily available starting materials. researchgate.netresearchgate.net

C-H Activation/Amination: Emerging strategies involve the direct amination of a C-H bond, guided by a directing group on the substrate. nih.gov For example, a rhodium catalyst has been used for the C-H amidation of azoles. whiterose.ac.uk While not directly demonstrated for this specific molecule, this principle could be adapted. One of the aromatic rings could be functionalized with a directing group to guide a metal catalyst to activate a specific C-H bond, which would then react with an amino precursor. This avoids the need for pre-functionalized starting materials like aryl halides. nih.govwhiterose.ac.uk

Table 2: Precursor Synthesis Summary

| Precursor | Starting Material | Key Reagents/Catalyst | Reference |

|---|---|---|---|

| 2-amino-5-chlorobenzoic acid | Anthranilic acid | Sulfuryl chloride | prepchem.com |

| 2-amino-5-chlorobenzoic acid | 5-chloro-2-nitrobenzoic acid | H₂, Raney Nickel | chemicalbook.com |

| Isatoic Anhydride | 2-aminobenzoic acid | Triphosgene | prepchem.com |

Microwave-Assisted and Flow Chemistry Applications for Enhanced Reaction Efficiency

Modern synthetic chemistry increasingly relies on enabling technologies like microwave (MW) irradiation and continuous flow processing to accelerate and improve reaction outcomes. researchgate.net These methods offer significant advantages over conventional batch processing in terms of speed, yield, and safety. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave-assisted synthesis has been widely adopted for its ability to dramatically reduce reaction times and improve yields. nih.gov In the synthesis of related benzamide (B126) and heterocyclic structures, MW irradiation has been shown to shorten reaction times from hours to mere minutes. nih.govnih.gov For instance, the synthesis of N-substituted 5-nitroanthranilic acid derivatives from 5-nitro-2-chlorobenzoic acid was achieved with isolated yields of up to >99% within 5-30 minutes using microwave heating at 80-120°C, entirely eliminating the need for a solvent or catalyst. nih.govelsevierpure.com This catalyst-free approach is a significant advantage, simplifying purification and reducing environmental impact. elsevierpure.com Similarly, the MW-assisted synthesis of benzodiazepine-2,5-diones from isatoic anhydrides—a reaction analogous to a potential synthesis of the title compound—demonstrates the power of this technique to drive reactions to completion efficiently. researchgate.net The direct and rapid heating of the reaction mixture by microwaves often leads to cleaner reactions with fewer by-products compared to conventional heating methods. nih.gov

Flow Chemistry Applications: Flow chemistry, or the use of microreactors, offers a paradigm shift from traditional batch synthesis, providing superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This technology is particularly advantageous for improving yield, reproducibility, and safety. ijprajournal.com While a specific flow synthesis for this compound is not detailed in the literature, a hypothetical process can be designed based on established applications. researchgate.netijprajournal.com

In such a setup, solutions of the starting materials, for example, 2-amino-5-chlorobenzoic acid and an activated isatoic anhydride derivative, would be pumped from separate reservoirs into a micromixer. The combined stream would then pass through a heated plug flow reactor (PFR) where the reaction occurs. The precise temperature control and enhanced heat transfer in the microreactor would allow for optimal reaction conditions to be maintained, potentially leading to higher selectivity and yield. ijprajournal.com The product stream would be collected continuously, allowing for straightforward scaling and integration with downstream purification processes. researchgate.net This approach has been successfully used for complex syntheses, including the multi-step production of active pharmaceutical ingredients, showcasing its robustness and efficiency. ijprajournal.com

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for developing sustainable synthetic methods that minimize environmental impact. nih.gov Key tenets include the use of safer solvents, improved energy efficiency, and the design of catalyst-free processes to reduce waste and toxicity. nih.gov

In designing a synthesis for this compound, several green strategies can be incorporated:

Alternative Solvents: The use of natural deep eutectic solvents (NADES), such as those prepared from choline (B1196258) chloride and ascorbic acid, has been shown to be effective for related syntheses. researchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled, presenting a greener alternative to traditional volatile organic solvents. researchgate.net Water is also a highly desirable green solvent, and methods for conducting amide syntheses in water have been developed. researchgate.net

Catalyst-Free Reactions: As demonstrated in the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid, some reactions can be driven to high yields without any added catalyst. nih.govelsevierpure.com Designing synthetic routes that eliminate the need for, particularly heavy metal, catalysts is a core goal of green chemistry as it simplifies product purification and avoids toxic waste streams.

Optimization of Reaction Conditions and Yields for Academic Research Scale Production

Optimizing reaction conditions is fundamental to maximizing product yield and purity for academic research, where material availability can be limited. This process involves systematically varying parameters such as temperature, catalyst, solvent, and reaction time.

A study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) provides a clear model for this optimization process. researchgate.net Researchers found that in the absence of a catalyst, no product was formed. researchgate.net The yield was highly dependent on temperature; increasing the temperature from room temperature (20% yield in 120 min) to 60°C resulted in a 97% yield in just 10 minutes. researchgate.net The amount of the NADES catalyst was also optimized, showing that a specific quantity was sufficient, with no significant improvement at higher concentrations and a significant drop in yield at lower amounts. researchgate.net

Applying this logic to the synthesis of this compound, a similar optimization table could be generated. For instance, in a potential synthesis involving the reaction of 2-amino-5-chlorobenzoic acid with isatoic anhydride, one would systematically test different catalysts, solvents, and temperatures to find the ideal conditions. High yields have been reported for the synthesis of precursors; for example, 2-amino-5-chlorobenzoic acid can be prepared from 5-chloro-2-nitrobenzoic acid in 96% yield via hydrogenation with a Raney nickel catalyst. chemicalbook.com

Table 1: Hypothetical Optimization for the Synthesis of this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 110 | 12 | <5 |

| 2 | DMAP | Toluene | 110 | 6 | 45 |

| 3 | Acetic Acid | N/A | 120 | 4 | 60 |

| 4 | NADES | N/A | 80 | 2 | 75 |

| 5 | NADES | N/A | 100 | 1 | 92 |

This table is illustrative and based on optimization principles from related reactions.

Advanced Purification and Isolation Techniques for High Purity Academic Samples

Achieving high purity is essential for the characterization and subsequent use of newly synthesized compounds in academic research. While traditional methods like recrystallization and treatment with activated carbon are effective to a degree, advanced chromatographic techniques are often required for obtaining samples of the highest purity (>98%). google.comresearchgate.net

Recrystallization and Adsorbent Treatment: A common first step in purification involves dissolving the crude product in a suitable hot solvent and allowing it to cool, causing the desired compound to crystallize while impurities remain in the solution. In some patented procedures for related compounds, crude products are dissolved in solvents like ethanol (B145695) or dichloromethane, treated with activated carbon to adsorb colored impurities, and then filtered to yield a purer product. google.com Another simple technique involves washing or stirring the crude solid with a solvent in which it is sparingly soluble to remove highly soluble impurities. prepchem.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a preparative liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can cause irreversible adsorption and sample loss. researchgate.net This method is highly effective for the separation and purification of natural products and synthetic compounds. researchgate.netnih.gov The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system where the target compound has an ideal partition coefficient (K). nih.gov For a moderately polar compound like this compound, a system such as n-hexane-ethyl acetate-methanol-water could be systematically tested to achieve the best separation, allowing for the isolation of milligrams of pure compound from a crude mixture in a single run. researchgate.net

Multimode and Preparative HPLC: For the most demanding applications requiring very high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) and multimode chromatography are employed. nih.govnih.gov Prep-HPLC on a reversed-phase column (e.g., C18) using a gradient of methanol (B129727) or acetonitrile (B52724) in water is a powerful tool for isolating a target compound from closely related impurities. nih.gov Multimode chromatography uses resins with dual properties, such as size exclusion and ion-exchange, to achieve superior separation. nih.gov This technique could effectively separate this compound from both smaller starting materials and larger polymeric by-products, yielding a sample of exceptional purity. nih.gov

Table 2: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages | Purity Achievable |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Simple, inexpensive, good for large quantities. | Solvent intensive, potential for product loss. | Moderate to High |

| Activated Carbon | Adsorption of impurities onto a porous carbon surface. | Removes colored and high molecular weight impurities. | Can adsorb the product, fine powder can be difficult to filter. | Improvement of Purity |

| HSCCC | Liquid-liquid partitioning without a solid support. | No irreversible adsorption, high sample recovery, scalable. researchgate.net | Requires specialized equipment, solvent system selection can be complex. researchgate.net | High (>98%) researchgate.net |

| Prep-HPLC | Differential partitioning between a mobile phase and a solid stationary phase. | Very high resolution, well-established. nih.gov | High cost, limited sample loading, solvent consumption. | Very High (>99%) |

| Multimode Chromatography | Utilizes multiple separation mechanisms (e.g., size, charge) simultaneously. nih.gov | Excellent separation power for complex mixtures. nih.gov | Requires specialized columns and expertise. | Very High (>99%) |

Advanced Structural Elucidation and Conformational Landscape of 2 2 Aminobenzamido 5 Chlorobenzoic Acid

Spectroscopic Characterization Beyond Basic Compound Identification

Advanced spectroscopic techniques are essential to move beyond simple confirmation of the molecule's existence to a detailed understanding of its electronic and conformational properties.

High-resolution NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, would provide a definitive map of the proton and carbon environments in 2-(2-aminobenzamido)-5-chlorobenzoic acid.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, as well as for the amine (NH₂) and amide (NH) protons. The protons on the 5-chlorobenzoic acid ring would be influenced by the electron-withdrawing chloro group and the amide linkage. The protons on the aminobenzamido ring would be affected by the amino group and the carbonyl of the amide. The amide proton would likely appear as a broad singlet at a downfield chemical shift, and its position could be sensitive to solvent and temperature due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would reveal the chemical environment of each carbon atom. The carbonyl carbons of the carboxylic acid and the amide would be the most downfield signals. The carbon atoms attached to the chlorine and nitrogen atoms would also have characteristic chemical shifts.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to assign the signals of the aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the entire molecule, including confirming the amide linkage between the two benzoic acid moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would be invaluable for elucidating the through-space proximity of protons, which is key to understanding the molecule's preferred conformation in solution. For instance, correlations between the amide proton and specific aromatic protons on either ring would provide direct evidence for the spatial arrangement and potential intramolecular hydrogen bonding.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| Carboxylic Acid (-COOH) | 12.0-13.0 (broad s) | 168.0-172.0 | - |

| Amide (-CONH-) | 8.5-9.5 (broad s) | 165.0-168.0 | Amide H to carbonyl C |

| Amine (-NH₂) | 4.0-5.0 (broad s) | - | - |

| Aromatic Protons | 6.5-8.0 (m) | 110.0-150.0 | Aromatic H to adjacent C |

| Carbonyl Carbon (Amide) | - | 165.0-168.0 | - |

| Carbonyl Carbon (Acid) | - | 168.0-172.0 | - |

Vibrational spectroscopy provides a detailed picture of the functional groups present and the nature of the hydrogen bonding within the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band from approximately 3300 to 2500 cm⁻¹, a hallmark of the strong hydrogen bonding in carboxylic acid dimers. spectroscopyonline.comdocbrown.info The N-H stretching vibrations of the primary amine and the secondary amide would likely be observed in the 3400-3200 cm⁻¹ region. The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch would be expected around 1700-1680 cm⁻¹, while the amide C=O stretch (Amide I band) would likely appear in the 1650-1630 cm⁻¹ range. The N-H bending vibration of the amide (Amide II band) would be found near 1550 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy would complement the FT-IR data. Aromatic C-H stretching and ring vibrations would be prominent. The C=C stretching vibrations of the benzene rings would appear in the 1600-1450 cm⁻¹ region.

The positions and shapes of the O-H and N-H stretching bands would be highly indicative of the intramolecular and intermolecular hydrogen bonding networks. For example, intramolecular hydrogen bonding between the amide N-H and the carboxylic acid oxygen could lead to a broadening and shifting of these bands to lower wavenumbers.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Amine | N-H Stretch | 3400-3300 | Medium |

| Amide | N-H Stretch | 3300-3200 | Medium |

| Aromatic | C-H Stretch | 3100-3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1680 | Strong |

| Amide | C=O Stretch (Amide I) | 1650-1630 | Strong |

| Amide | N-H Bend (Amide II) | 1570-1515 | Medium |

| Aromatic | C=C Stretch | 1600-1450 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

HRMS would provide an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound. The fragmentation pattern observed in the mass spectrum would offer a roadmap of the molecule's structure.

The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic pattern, with the relative intensity of the peaks being approximately 3:1.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups and the amine.

Loss of small molecules: Neutral losses of H₂O, CO, and CO₂ from the carboxylic acid and amide groups.

Cleavage of the amide bond: This would be a major fragmentation pathway, leading to ions corresponding to the 2-aminobenzoyl and 5-chloroanthranilic acid moieties.

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound would be expected to show strong absorptions in the UV region due to the π → π* transitions of the aromatic rings and the carbonyl groups. The presence of the amide linkage extending the conjugated system between the two rings would likely result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual precursor molecules. The position and intensity of these absorption bands would be sensitive to the solvent polarity and pH, which can affect the protonation state of the amino and carboxylic acid groups.

X-ray Crystallography of this compound and its Crystalline Forms

A single-crystal X-ray diffraction study would provide the most definitive and detailed picture of the three-dimensional structure of this compound in the solid state.

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key conformational features to be determined would include:

Planarity: The degree of planarity of the two benzene rings and the amide linkage.

Torsion Angles: The torsion angles around the C-N and C-C bonds of the amide linkage would define the relative orientation of the two aromatic rings. These angles are influenced by steric hindrance and the potential for intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds, for example, between the amide proton and the carbonyl oxygen of the carboxylic acid, would be unambiguously identified.

Intermolecular Interactions: The crystal packing would be dictated by a network of intermolecular interactions, including hydrogen bonds involving the carboxylic acid (likely forming dimers), the amine, and the amide groups, as well as π-π stacking interactions between the aromatic rings.

Crystal Packing, Supramolecular Assembly, and Polymorphism Studies

No crystallographic information, such as single-crystal X-ray diffraction data, has been deposited in public databases for this compound. Consequently, details regarding its crystal packing, the nature of its supramolecular assembly through intermolecular interactions (e.g., hydrogen bonding, π–π stacking), and any potential polymorphic forms are unknown. While studies on the polymorphism of related aminobenzoic acids exist, this information cannot be directly extrapolated to the target compound.

Theoretical and Computational Approaches to Conformational Analysis

Detailed computational studies are essential for understanding the conformational possibilities and electronic nature of a molecule. However, no such studies have been published for this compound.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

There are no published DFT calculations that would provide the optimized 3D geometry, electronic properties (such as HOMO-LUMO energy levels), or electrostatic potential maps specifically for this compound. While DFT studies have been performed on its precursors, like 2-amino-5-chlorobenzoic acid, this data does not account for the conformational complexities introduced by the amide linkage to a second aminobenzoic acid moiety.

Molecular Dynamics Simulations for Conformational Sampling in Explicit Solvation Environments

Molecular dynamics (MD) simulations are crucial for exploring how a molecule behaves in a solution over time, revealing its dynamic conformational landscape. No literature could be found that details MD simulations performed on this compound in any solvent.

Energy Landscapes and Potential Energy Surface Mapping

The mapping of a molecule's potential energy surface is a computational task that identifies stable conformers and the energy barriers between them. This analysis has not been published for this compound, leaving its conformational preferences and flexibility unexplored.

Computational and Theoretical Investigations of 2 2 Aminobenzamido 5 Chlorobenzoic Acid

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are essential for understanding the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and potential interactions. These studies typically involve sophisticated calculations based on density functional theory (DFT) or other ab initio methods.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Indices

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's chemical reactivity. rawdatalibrary.netuobaghdad.edu.iq The HOMO is the orbital most likely to donate electrons in a reaction, indicating nucleophilic sites, while the LUMO is the most likely to accept electrons, indicating electrophilic sites. rawdatalibrary.netbldpharm.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electrical transport properties. tcichemicals.com

Despite the importance of these parameters, specific calculations determining the HOMO-LUMO energies, the energy gap, and derived reactivity indices (such as electronegativity, chemical hardness, and global electrophilicity) for 2-(2-Aminobenzamido)-5-chlorobenzoic acid have not been reported in the searched scientific literature.

Molecular Electrostatic Potential (MEP) Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution across a molecule. sigmaaldrich.com These maps are invaluable for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) correspond to areas with high electron density, which are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. chemicalbook.comresearchgate.net

A detailed MEP analysis for This compound , which would identify its key electrophilic and nucleophilic sites based on the influence of its amino, amide, carboxyl, and chloro functional groups, is not available in the current body of literature.

Aromaticity Analysis of the Constituent Benzene (B151609) Rings

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. Computational methods can quantify the aromaticity of individual rings within a larger molecule. Such an analysis for the two benzene rings in This compound would provide insight into how the electronic character and stability of the rings are influenced by their respective substituents (the chloro and amino groups on one ring, and the carboxyl and aminobenzamido groups on the other). However, no studies performing this specific analysis on the target compound could be found.

Molecular Modeling of Interactions with Biological Macromolecules (Mechanistic Perspective)

Molecular modeling techniques, particularly molecular docking, are powerful tools for predicting how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme. This provides a mechanistic hypothesis for its potential biological activity.

Binding Energy Calculations and Ligand Efficiency Metrics (Theoretical)

Following docking, more rigorous methods can be used to calculate the theoretical binding free energy, which offers a more accurate prediction of binding affinity. Ligand efficiency metrics further refine this by relating the binding energy to the size of the molecule, providing a measure of the "quality" of the binding. These computational evaluations are critical in rational drug design. As no initial docking studies have been published for This compound , no subsequent binding energy calculations or ligand efficiency analyses are available.

Pharmacophore Modeling for Mechanistic Hypothesis Generation

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For a compound like this compound, a pharmacophore model would be generated to hypothesize its mechanism of action at a molecular level.

The process typically begins with the identification of a set of active molecules with a similar mechanism of action. Since specific data for this compound is not available, a hypothetical study would involve compiling a series of related N-substituted aminobenzoic acids with known biological activity against a particular target.

The key chemical features of these molecules would be mapped, including:

Hydrogen Bond Donors: The amine (NH2) and amide (NH) groups, as well as the carboxylic acid (OH) group.

Hydrogen Bond Acceptors: The carbonyl oxygens (C=O) of the amide and carboxylic acid groups, and the chlorine atom.

Aromatic Rings: The two phenyl rings.

Hydrophobic Features: The chlorophenyl moiety.

Advanced software would then align the molecules and identify a common 3D arrangement of these features that is critical for activity. This resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to find new potential lead compounds. It also provides a mechanistic hypothesis by suggesting which interactions (e.g., hydrogen bonds with specific amino acid residues in an enzyme's active site) are crucial for the biological effect.

Advanced Solvation Models and Solvent Effects on the Electronic Structure and Conformation of this compound

The biological activity of a molecule is intrinsically linked to its behavior in a solvent, typically water. Advanced solvation models are employed to predict how the solvent influences the conformational preferences and electronic properties of this compound.

These models can be broadly categorized into explicit and implicit solvent models.

Studies on related aromatic amides have shown that the solvent can significantly affect the conformational equilibrium, for instance, the trans and cis conformations of the amide bond. The polarity of the solvent can influence the dihedral angles between the aromatic rings, which in turn can affect the molecule's ability to bind to its biological target. For example, a study on 2-(2-chlorobenzamido)benzoic acid revealed a specific dihedral angle between its two rings in the solid state. researchgate.net How this angle changes in solvents of varying polarity would be a key area of investigation for understanding its bioavailability and activity.

Table 1: Hypothetical Data on Solvent Effects on the Conformation of this compound

| Solvent | Dielectric Constant | Predicted Dihedral Angle (Ring 1 vs. Ring 2) | Predicted Solvation Free Energy (kcal/mol) |

| Chloroform | 4.8 | 65° | -8.5 |

| Methanol (B129727) | 33.0 | 75° | -15.2 |

| Water | 80.1 | 88° | -20.1 |

This table is illustrative and not based on experimental data for the specific compound.

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational and In Vitro Focused)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study would typically involve a set of analogues where substituents on the aromatic rings are varied.

The process involves:

Data Set Preparation: A series of compounds related to this compound would be synthesized, and their biological activity (e.g., IC50 values against a specific enzyme or cell line) would be determined in vitro.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

Topological: Describing the connectivity of atoms (e.g., molecular connectivity indices).

Electronic: Reflecting the electron distribution (e.g., partial charges, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., molar refractivity).

Hydrophobic: Quantifying the molecule's hydrophobicity (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A QSAR study on 2-chlorobenzoic acid derivatives, for instance, revealed that topological parameters were crucial for their antimicrobial activity. nih.gov A similar study on this compound and its analogues could potentially highlight the importance of specific electronic and steric features for its activity, guiding the design of more potent compounds.

Table 2: Hypothetical QSAR Model for a Series of this compound Analogues

| Compound | log(1/IC50) (Observed) | Electronic Descriptor (e.g., Hammett constant) | Steric Descriptor (e.g., Taft's steric parameter) | log(1/IC50) (Predicted) |

| Analogue 1 | 5.2 | 0.1 | -0.5 | 5.3 |

| Analogue 2 | 4.8 | -0.2 | -0.8 | 4.7 |

| Analogue 3 | 5.9 | 0.4 | -0.3 | 5.8 |

| Analogue 4 | 6.1 | 0.5 | -0.2 | 6.2 |

This table is illustrative and not based on experimental data for the specific compound.

Chemical Reactivity and Mechanistic Studies of 2 2 Aminobenzamido 5 Chlorobenzoic Acid

Stability and Reactivity of the Amide Bond Under Various Chemical Conditions (e.g., Hydrolysis)

The central feature of 2-(2-Aminobenzamido)-5-chlorobenzoic acid is its amide bond. Generally, amides are relatively stable functional groups, requiring vigorous conditions such as strong acids or bases and elevated temperatures for hydrolysis. The stability of the amide bond in this specific molecule is influenced by the electronic properties of the two connected aromatic rings.

Under acidic conditions, the hydrolysis mechanism would likely involve the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to the cleavage of the amide bond and yielding 2-aminobenzoic acid (anthranilic acid) and 5-chloroanthranilic acid. Conversely, basic hydrolysis would proceed via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release the amine and carboxylate.

Intramolecular reactions involving the amide are also conceivable. For example, in the presence of a suitable catalyst or under thermal stress, cyclization to form quinazolinone-type structures could occur, a reaction noted for related 2-amino-N-arylbenzamides. nih.gov

Reactivity of the Carboxylic Acid Functionality (e.g., Esterification, Salt Formation, Decarboxylation)

The carboxylic acid group (-COOH) on the 5-chloroanthranilic acid portion of the molecule exhibits typical reactivity for this functional group.

Salt Formation: As a carboxylic acid, it readily reacts with bases (e.g., sodium hydroxide, amines) to form the corresponding carboxylate salts. This is a standard acid-base reaction.

Esterification: The compound can undergo esterification when reacted with an alcohol under acidic conditions (e.g., Fischer esterification) or by conversion to a more reactive acyl chloride followed by reaction with an alcohol. For example, a related precursor, 2-amino-5-chlorobenzoic acid methyl ester, is synthesized and then ammonolyzed to produce 2-amino-5-chlorobenzamide, highlighting the reactivity of the carboxylate function. google.com

Decarboxylation: The decarboxylation of anthranilic acid and its derivatives is a well-documented reaction that typically requires heat and often acidic conditions. researchgate.netcdnsciencepub.com The mechanism is believed to involve an electrophilic substitution where a proton attacks the aromatic ring at the carbon atom bearing the amino group, facilitating the elimination of carbon dioxide. researchgate.netcdnsciencepub.com Studies on substituted anthranilic acids show that the rate of decarboxylation is influenced by the electronic nature of the substituents. cdnsciencepub.comresearchgate.net For this compound, heating, particularly in an acidic medium, could potentially lead to the loss of CO2 to yield N-(5-chloro-2-aminophenyl)-2-aminobenzamide.

| Reaction Type | Reagents/Conditions | Expected Product |

| Salt Formation | Aqueous NaOH | Sodium 2-(2-aminobenzamido)-5-chlorobenzoate |

| Esterification | Methanol (B129727), H₂SO₄, heat | Methyl 2-(2-aminobenzamido)-5-chlorobenzoate |

| Decarboxylation | Heat, strong acid | N-(5-chloro-2-aminophenyl)-2-aminobenzamide |

Reactivity of the Amino Group (e.g., Acylation, Diazotization)

The primary aromatic amino group (-NH₂) is a key site for a variety of chemical transformations.

Acylation: The amino group is nucleophilic and can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base. This would lead to the formation of a di-acylated derivative. The reactivity of this amino group is crucial in the synthesis of related compounds, where N-aryl amides are formed from nitroarenes and acyl halides. rsc.org

Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form diazonium salts. The resulting diazonium salt of this compound would be a versatile intermediate. It could undergo various Sandmeyer-type reactions to replace the amino group with a range of substituents (e.g., -Cl, -Br, -CN, -OH). While classical Sandmeyer reactions can require harsh conditions, newer methods have been developed for the deaminative chlorination of aminoheterocycles that are more tolerant of other functional groups. prepchem.com

Reactivity of the Chloro Substituent (e.g., Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling Reactions)

The chlorine atom on the benzene (B151609) ring is generally unreactive towards traditional nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups positioned ortho or para to it. However, its reactivity is significantly enhanced in the presence of transition metal catalysts.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent makes this molecule an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, palladium complexes with tertiary phosphine (B1218219) ligands are effective catalysts for the cyanation of related chloro-substituted aromatic compounds. google.com Palladium-catalyzed reactions have been used to add arylboronic acids to similar structures, demonstrating the utility of this approach for functionalizing the aromatic core. rsc.org

The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the aryl-chloride bond, followed by transmetalation with a nucleophilic partner (like a boronic acid or an amine), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl derivative |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, phosphine ligand, base | Di-amino derivative |

| Cyanation | Metal cyanide (e.g., Zn(CN)₂) | Pd(PPh₃)₄ | Cyano-substituted derivative |

Photochemical and Thermal Transformation Pathways (Mechanistic Investigations)

The photochemical and thermal reactivity of this compound is dictated by its chromophoric aromatic systems and the potential for intramolecular reactions.

Photochemical Transformations: Aromatic compounds can undergo various photochemical reactions upon absorption of UV light. For N-aryl anthranilic acids, a metal-free, redox-neutral photocyclization has been reported to yield carbazoles via a proposed 6π-electrocyclization mechanism. rsc.org It is plausible that under specific photochemical conditions, this compound could undergo intramolecular cyclization, potentially involving the amide and the adjacent rings to form complex heterocyclic systems.

Thermal Transformations: Upon heating, in addition to decarboxylation, intramolecular cyclization is a likely pathway. The reaction between the carboxylic acid and the amino group could lead to the formation of a quinazolinone ring system. Such thermal cyclizations are common for 2-aminobenzamide (B116534) derivatives. For example, 2-amino-5-chlorobenzoic acid itself is used to produce 6-chloro-3H-quinazolin-4-one at elevated temperatures. chemicalbook.comthermofisher.com The presence of the second aminobenzoyl group could lead to more complex fused heterocyclic structures. Base-promoted aerobic cascade reactions of related amides at high temperatures are known to form 2-(2-aminobenzoyl)benzoic acids, indicating the potential for complex rearrangements and cyclizations under thermal and basic conditions. rsc.orgrsc.org

Oxidation-Reduction Chemistry of the Compound and its Derivatives

The functional groups within this compound can participate in oxidation-reduction reactions.

Oxidation: The primary amino group is susceptible to oxidation. Strong oxidizing agents could potentially convert the amino group to a nitro group, although this can be a challenging transformation to control. More relevant is the role of the amino group in redox-active systems. The 2-amino group in similar 2-amino-5-aryl-benzamide structures is known to chelate zinc ions in the active site of histone deacetylase (HDAC) enzymes, a process central to their biological activity, which involves redox-stable coordination. nih.gov

Reduction: The aromatic rings can be reduced to their corresponding cyclohexyl derivatives under high pressure hydrogenation with catalysts like rhodium or ruthenium, though this would require forcing conditions. The chloro substituent can be removed (hydrodechlorination) via catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This would convert the molecule to 2-(2-Aminobenzamido)benzoic acid. The synthesis of the precursor 2-amino-5-chlorobenzoic acid often involves the reduction of a nitro group, for example, using Raney nickel and hydrogen, demonstrating the feasibility of reducing substituents on this ring system. chemicalbook.com

Biological Activity and Molecular Pharmacology of 2 2 Aminobenzamido 5 Chlorobenzoic Acid Pre Clinical and Mechanistic Focus

In Vitro Target Engagement and Specificity Profiling

Comprehensive searches of scientific databases and literature have yielded no specific data regarding the in vitro target engagement or specificity profile for 2-(2-Aminobenzamido)-5-chlorobenzoic acid.

Enzyme Inhibition and Activation Studies (e.g., HSP90, specific hydrolases, transferases)

There are no published studies reporting the effects of this compound on the activity of enzymes such as Heat Shock Protein 90 (HSP90), or any specific hydrolases or transferases.

Receptor Binding and Modulation Assays (e.g., GPCRs, Nuclear Receptors)

Information regarding the binding affinity or modulatory activity of this compound at G-protein coupled receptors (GPCRs) or nuclear receptors is not available in the current scientific literature.

Ion Channel Activity Modulation (if reported)

There are no reported studies investigating the potential for this compound to modulate the activity of any ion channels.

Structure-Activity Relationship (SAR) Studies for this compound Analogs (Mechanistic Basis)

The absence of primary biological activity data for the parent compound, this compound, precludes the existence of any structure-activity relationship (SAR) studies based upon it. SAR studies require a baseline activity measurement from a lead compound to evaluate the effects of chemical modifications.

Impact of Substituent Modifications on In Vitro Potency and Selectivity

No data is available on the synthesis or evaluation of analogs of this compound. Therefore, the impact of substituent modifications on in vitro potency and selectivity has not been determined.

Stereochemical Influence on Biological Activity (if applicable)

The molecule this compound does not possess a stereocenter, making this consideration not applicable.

Exploration of Bioisosteric Replacements and Their Mechanistic Implications

There is no publicly available research detailing the exploration of bioisosteric replacements for This compound .

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs. It involves the substitution of a functional group or moiety within a parent molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound that retains or improves upon the desired biological activity. tcichemicals.com This approach can be used to enhance potency, selectivity, and pharmacokinetic properties, or to reduce toxicity. tcichemicals.comdrughunter.com

For the carboxylic acid group present in This compound , a number of bioisosteric replacements are commonly considered in drug design. These include, but are not limited to:

Tetrazoles: These are frequently used as carboxylic acid surrogates and were instrumental in the development of angiotensin II receptor antagonists. tcichemicals.com

Sulfonamides and Acylsulfonamides: Sulfonamides can offer advantages such as increased lipophilicity and metabolic stability. drughunter.com Acylsulfonamides have pKa values that are very similar to carboxylic acids. nih.gov

Highly Fluorinated Alcohols: For instance, a 2,2,2-trifluoroethan-1-ol group is a weakly acidic, nonplanar bioisostere that can increase lipophilicity, which may be advantageous for central nervous system drug candidates. nih.gov

3-Hydroxyisoxazoles: This planar heterocyclic group has a pKa value in the same range as carboxylic acids. nih.gov

The amide bond in This compound is another key functional group for which bioisosteric replacement could be explored to improve metabolic stability against enzymatic hydrolysis. drughunter.com Common replacements for amides include heterocyclic rings like 1,2,4-triazoles and the trifluoroethylamine motif. drughunter.com

The mechanistic implications of such replacements would be significant. For example, altering the acidity and hydrogen-bonding capacity of the carboxylic acid mimic could change the compound's interaction with its biological target. Similarly, replacing the amide bond could affect the molecule's conformation and susceptibility to metabolic enzymes, thereby altering its pharmacokinetic profile. drughunter.com Without a known biological target or activity for the parent compound, however, any discussion of the mechanistic implications of bioisosteric replacement remains purely theoretical.

Cellular Mechanisms of Action and Pathway Modulation (In Vitro Cell Line Studies)

No specific data from in vitro cell line studies on the cellular mechanisms of action for This compound have been reported in the available literature. Research on related aminobenzoic acid derivatives suggests a wide range of potential biological activities, including anti-inflammatory and antimicrobial effects, but these cannot be directly extrapolated to the title compound. nih.gov

Investigation of Intracellular Signaling Pathways and Protein Interactions

There is no information available regarding the effects of This compound on intracellular signaling pathways or its protein interactions. To investigate this, researchers would typically employ techniques such as Western blotting to probe for the phosphorylation status of key signaling proteins (e.g., MAPKs like p38 and JNK), or proteomics-based approaches to identify binding partners. nih.gov For example, studies on other novel compounds have demonstrated the ability to modulate pathways such as the ATR-dependent S-phase checkpoint by observing the phosphorylation of proteins like Chk1 and Rad17. nih.gov

Effects on Gene Expression and Protein Synthesis (Mechanistic)

The effects of This compound on gene expression and protein synthesis have not been documented. Mechanistic studies in this area would typically involve treating cell lines with the compound and then performing analyses such as quantitative PCR (qPCR) to measure changes in the expression of specific genes or microarray/RNA-sequencing for a global view of transcriptomic changes. The impact on protein synthesis can be influenced by factors at the translational level, and it has been shown that the amino acid at the +2 position following the start codon can significantly affect the level of recombinant protein expression. guidechem.com

Cell Cycle Modulation and Apoptosis Induction in Model Systems (Mechanistic)

There are no published studies demonstrating that This compound modulates the cell cycle or induces apoptosis.

The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.gov Compounds that can arrest the cell cycle at specific phases (e.g., G0/G1, S, or G2/M) are of significant interest as potential anticancer agents. nih.govnih.gov Such effects are typically investigated using flow cytometry to analyze the DNA content of cells stained with a fluorescent dye like propidium (B1200493) iodide. nih.gov

Apoptosis, or programmed cell death, is another critical process for tissue homeostasis, and its induction is a key mechanism for many chemotherapeutic drugs. nih.govnih.gov The induction of apoptosis can be confirmed by observing markers such as the externalization of phosphatidylserine (B164497) (via Annexin V staining), loss of mitochondrial membrane potential, cleavage of poly (ADP-ribose) polymerase (PARP), and the activation of caspases. nih.gov For example, the compound 2-chlorodeoxyadenosine has been shown to induce apoptosis in B-cell chronic lymphocytic leukemia cells in vitro. nih.gov

Preliminary In Vitro ADME Properties Relevant to Mechanistic Understanding

No specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data is available for This compound . The evaluation of ADME properties is crucial in early drug discovery to predict a compound's pharmacokinetic behavior in vivo. chemimpex.com

Microsomal Stability and Metabolic Pathway Identification (e.g., Cytochrome P450 interactions, glucuronidation)

There are no published reports on the microsomal stability or metabolic pathways of This compound .

Microsomal stability assays are a standard in vitro method to assess the extent of Phase I metabolism of a compound. evotec.com This is typically done by incubating the compound with liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, in the presence of necessary cofactors like NADPH. evotec.comxenotech.com The rate of disappearance of the parent compound over time is measured, usually by LC-MS, to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). evotec.comnih.gov These values help in predicting the in vivo hepatic clearance of a drug. xenotech.com

The major enzymes responsible for the oxidative metabolism of many drugs are the cytochrome P450s, particularly those in families 1-3. nih.gov The structural features of a molecule, such as the presence of certain aromatic rings or functional groups, can make it susceptible to metabolism by specific CYP isoforms. nih.govnih.gov For example, CYP2C9 often metabolizes compounds with acidic properties. nih.gov

In addition to Phase I oxidation, compounds can undergo Phase II conjugation reactions, such as glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This process increases the water solubility of the compound, facilitating its excretion. xenotech.com Identifying the metabolites formed during these in vitro assays is key to understanding the metabolic pathways and potential for drug-drug interactions. umn.edu

Below is an illustrative table of how microsomal stability data is typically presented.

| Compound | Microsome Source | t½ (min) | CLint (µL/min/mg protein) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Reference Compound A | Human Liver Microsomes | < 10 | > 100 |

| Reference Compound B | Human Liver Microsomes | > 60 | < 5 |

| This table is for illustrative purposes only. No data is available for the title compound. |

Plasma Protein Binding (Mechanistic Interaction with Serum Proteins)

The interaction of a therapeutic agent with plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This binding can significantly influence the distribution, metabolism, and excretion of the compound, ultimately affecting its availability at the target site. For acidic compounds such as this compound, binding to serum albumin is a particularly important consideration.

Studies on structurally related organic acids have established that the extent of plasma protein binding is closely linked to their lipophilicity. nih.gov A general model, fu = 1/(1 + aDb), where 'fu' is the fraction of unbound drug, 'D' is the octanol/water partition coefficient, and 'a' and 'b' are constants, has been developed to describe this relationship. nih.gov While the parameter 'b' is often similar across species, 'a' can vary significantly, highlighting the importance of interspecies comparisons. nih.gov

The binding of para-aminobenzoic acid derivatives to serum proteins, such as human serum albumin (HSA) and bovine serum albumin (BSA), has been investigated to understand these interactions better. Such studies have shown that the binding efficacy can range from 40% to 60%, leading to major alterations in the secondary structure of the proteins upon complexation. nih.gov This suggests that serum proteins are capable of delivering these types of compounds in vitro. nih.gov

The binding affinity of a ligand to serum albumins can be determined using various biophysical techniques, including fluorescence spectroscopy. The intrinsic fluorescence of tryptophan residues in albumin can be quenched upon ligand binding, and the extent of this quenching can be used to calculate binding constants. nih.gov

Below is an illustrative data table summarizing typical plasma protein binding parameters that would be determined for a compound like this compound.

| Parameter | Human Serum Albumin (HSA) | Bovine Serum Albumin (BSA) | Rat Serum Albumin (RSA) |

| Binding Affinity (Ka) (M⁻¹) | Data not available | Data not available | Data not available |

| Number of Binding Sites (n) | Data not available | Data not available | Data not available |

| Unbound Fraction (fu) | Data not available | Data not available | Data not available |

| Binding Efficacy (%) | Estimated 40-50% nih.gov | Estimated 45-55% nih.gov | Data not available |

Note: The binding efficacy percentages are based on studies of similar para-aminobenzoic acid derivatives and are for illustrative purposes. Specific data for this compound is not available.

In Vivo Mechanistic Studies in Animal Models (Focus on Target Engagement and Biomarker Modulation)

In vivo studies in relevant animal models are essential to bridge the gap between in vitro activity and potential clinical efficacy. These studies aim to confirm that the compound engages its intended molecular target in a living organism and modulates downstream biomarkers indicative of a pharmacological response.

Ex vivo target occupancy studies are designed to quantify the extent to which a drug binds to its target in a specific tissue after in vivo administration. This is a critical step in establishing a dose-response relationship and ensuring that sufficient target engagement is achieved at tolerable exposures. A common approach involves administering the compound to animals at various dose levels. Following a defined period, tissues of interest are collected, and the level of target engagement is measured.

For a hypothetical target of this compound, one could utilize techniques such as radioligand binding assays or quantitative mass spectrometry. In a radioligand binding assay, a radiolabeled ligand with known affinity for the target is used to measure the displacement by the administered compound.

The following table illustrates the type of data that would be generated from an ex vivo target occupancy study.

| Dose of this compound | Tissue | Target Occupancy (%) |

| Vehicle Control | e.g., Tumor | 0% |

| Low Dose | e.g., Tumor | Data not available |

| Mid Dose | e.g., Tumor | Data not available |

| High Dose | e.g., Tumor | Data not available |

Pharmacodynamic (PD) biomarkers are used to demonstrate that the observed target engagement translates into a functional biological response. These biomarkers can be proximal, directly measuring a change in the target's activity, or distal, assessing a downstream physiological or pathological change. The selection of appropriate biomarkers is contingent on the compound's mechanism of action.

For an investigational agent like this compound, if its mechanism involves the inhibition of a specific signaling pathway, relevant PD biomarkers could include the phosphorylation status of key proteins in that pathway or the expression levels of target genes. These can be measured in tissues or surrogate tissues like peripheral blood mononuclear cells (PBMCs).

An example of a pharmacodynamic biomarker evaluation is presented in the table below.

| Treatment Group | Tissue/Matrix | Biomarker | Change from Baseline |

| Vehicle Control | e.g., Tumor Lysate | e.g., Phospho-Protein X | No significant change |

| This compound | e.g., Tumor Lysate | e.g., Phospho-Protein X | Data not available |

| Vehicle Control | e.g., Plasma | e.g., Cytokine Y | No significant change |

| This compound | e.g., Plasma | e.g., Cytokine Y | Data not available |

Applications and Role of 2 2 Aminobenzamido 5 Chlorobenzoic Acid in Chemical Biology and Drug Discovery Research

As a Chemical Probe for Unraveling Biological Pathways and Target Validation

There is currently no readily available scientific literature detailing the use of 2-(2-Aminobenzamido)-5-chlorobenzoic acid as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. The development and validation of a chemical probe involve extensive research to demonstrate its potency, selectivity, and mechanism of action in a cellular context. Such studies for this compound have not been identified in public databases.

As a Scaffold or Lead Compound for Rational Design of Chemical Biology Tools and Potential Drug Candidates (Conceptual Framework)

The core structure of this compound, which features a substituted benzamide (B126) linkage to a chlorobenzoic acid, could theoretically serve as a scaffold in drug discovery. The concept of using molecular scaffolds is central to medicinal chemistry, where a core structure is chemically modified to create a library of related compounds with diverse biological activities. However, there are no specific published examples of this compound being utilized as a foundational scaffold or lead compound for the rational design of new chemical biology tools or drug candidates.

The closely related precursor, 2-amino-5-chlorobenzoic acid, is used as a starting material in the synthesis of more complex molecules, such as quinazolines, which are investigated for various therapeutic properties. This suggests that derivatives of aminobenzoic acids are of interest in medicinal chemistry, but specific research focusing on the this compound scaffold is not apparent.

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening and Lead Generation

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, forming a "library" that can be screened for biological activity. While the structural motifs present in this compound, such as the aminobenzamide and chlorobenzoic acid moieties, are found in compounds within screening libraries, there is no specific evidence to suggest that this compound itself has been systematically integrated into combinatorial chemistry libraries for the purpose of high-throughput screening and lead generation. The successful inclusion of a compound in such libraries often depends on its synthetic accessibility and the diversity of derivatives that can be generated from it.

Potential as a Ligand in Metal-Organic Frameworks or Catalysis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid group in this compound provides a potential coordination site for metal ions, making it theoretically plausible for use as a ligand in the synthesis of MOFs. Similarly, the amide and amino functionalities could also participate in metal coordination, potentially leading to complexes with catalytic activity. However, a review of the available literature does not yield any studies where this compound has been specifically employed as a ligand for the construction of MOFs or as a component of a metal-based catalyst. Research in this area tends to focus on more readily available or structurally simpler benzoic acid derivatives.

Future Directions and Unaddressed Research Questions for 2 2 Aminobenzamido 5 Chlorobenzoic Acid

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The pursuit of green and sustainable chemistry is a cornerstone of modern chemical research. For 2-(2-Aminobenzamido)-5-chlorobenzoic acid, future synthetic strategies will likely focus on improving efficiency, reducing environmental impact, and ensuring scalability.

Current synthetic approaches for related aminobenzoic acid derivatives often rely on traditional multi-step chemical syntheses using petroleum-based precursors. mdpi.com These methods can involve harsh reaction conditions and generate significant chemical waste. While specific, highly efficient methods have been developed for related compounds like 2-amino-5-chlorobenzamide, which boasts a yield of over 85% with low-toxicity reagents and recyclable solvents, the direct application and optimization for this compound remain to be explored. google.com

Future research should prioritize the development of biosynthetic routes. The use of microorganisms to produce aminobenzoic acid and its derivatives from simple carbon sources like glucose via the shikimate pathway is a promising green alternative. mdpi.com This approach, already conceptualized for various aminobenzoic acids, could significantly reduce the reliance on non-renewable resources and minimize environmental pollution. mdpi.com